

# using dibenzanthrone as a vat dye for textiles

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Dibenzanthrone**

Cat. No.: **B1683561**

[Get Quote](#)

An In-Depth Technical Guide to the Application of **Dibenzanthrone** as a Vat Dye for Textiles

## Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and textile development professionals on the utilization of **Dibenzanthrone** (C.I. Vat Blue 20) as a high-performance vat dye. The protocols and technical explanations are grounded in established chemical principles and industry best practices to ensure reliable and reproducible results.

## Introduction to Dibenzanthrone (Violanthrone)

**Dibenzanthrone**, also known as Violanthrone or C.I. Vat Blue 20, is a large, polycyclic aromatic ketone belonging to the anthraquinone derivative family.<sup>[1][2]</sup> Its robust and planar molecular structure, featuring an extensive conjugated  $\pi$ -system, is responsible for its deep, intense color and exceptional stability. As a vat dye, **dibenzanthrone** is prized for its outstanding fastness properties, including high resistance to light, washing, and chemical bleaching, making it suitable for dyeing cellulosic fibers like cotton that require maximum durability.<sup>[3]</sup>

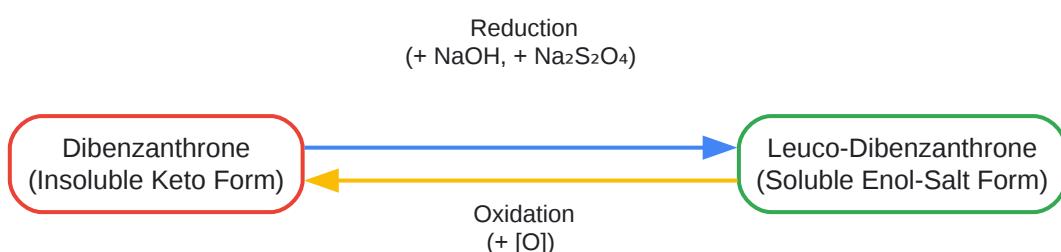
The fundamental principle of its application lies in the vat dyeing process: the water-insoluble pigment is temporarily converted into a water-soluble "leuco" form, which can penetrate the amorphous regions of the textile fibers.<sup>[4][5]</sup> Subsequent oxidation within the fiber regenerates the original insoluble pigment, mechanically trapping it and resulting in a highly durable coloration.<sup>[5][6]</sup>

## Physicochemical Properties of Dibenzanthrone

**Dibenzanthrone** is a bluish-black to black crystalline powder, characterized by the following properties:[1][3][7]

| Property          | Value                                                                                    | Reference |
|-------------------|------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | Anthra[10,1,2-cde]benzo[rst]pentaphene-5,10-dione                                        | [2]       |
| CAS Number        | 116-71-2                                                                                 | [2][8]    |
| Molecular Formula | C <sub>34</sub> H <sub>16</sub> O <sub>2</sub>                                           | [1][2][8] |
| Molecular Weight  | 456.49 g/mol                                                                             | [1][8]    |
| Appearance        | Bluish-black to black powder                                                             | [1][3][7] |
| Solubility        | Insoluble in water; slightly soluble in select organic solvents like xylene and toluene. | [1][3]    |

## The Vat Dyeing Mechanism: A Reversible Transformation


The application of **dibenzanthrone** is a multi-step process centered on the reversible reduction and oxidation of the dye molecule. This transformation is essential for overcoming its inherent insolubility in water.

### The Reduction (Vatting) Step

In an alkaline medium, a potent reducing agent, typically sodium hydrosulfite (Na<sub>2</sub>S<sub>2</sub>O<sub>4</sub>, also known as sodium dithionite), donates electrons to the carbonyl groups (C=O) of the **dibenzanthrone** molecule.[4][5] This converts the insoluble keto form into a water-soluble sodium salt of the leuco-**dibenzanthrone** (the enol form). This soluble form has a high affinity for cellulosic fibers.[5]

## The Oxidation Step

Once the leuco dye has penetrated the fiber, the process is reversed. The fabric is exposed to an oxidizing agent—either atmospheric oxygen or a chemical oxidant like hydrogen peroxide ( $H_2O_2$ ) or sodium perborate ( $NaBO_3$ ).<sup>[9][5]</sup> The leuco form loses electrons and reverts to the original, insoluble **dibenzanthrone** pigment, now physically entrapped within the fiber matrix.<sup>[10]</sup> This entrapment is the basis for the exceptional wash fastness of vat dyes.<sup>[6]</sup>



[Click to download full resolution via product page](#)

Caption: Reversible chemical transformation of **dibenzanthrone** during the vat dyeing process.

## Detailed Application Protocol for Cotton Textiles

This protocol provides a standardized methodology for dyeing cotton fabric with **dibenzanthrone**. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.

## Required Materials and Reagents

- Dye: **Dibenzanthrone** (C.I. Vat Blue 20) powder
- Textile: Scoured and pre-wetted cotton fabric
- Alkali: Sodium hydroxide (NaOH)
- Reducing Agent: Sodium hydrosulfite (Na<sub>2</sub>S<sub>2</sub>O<sub>4</sub>)
- Oxidizing Agent (Optional): Hydrogen peroxide (35% w/v) or Sodium perborate
- Sequestering Agent (Optional): To prevent interference from hard water ions

- Wetting Agent (Optional): To ensure uniform fabric wetting
- Detergent: Non-ionic soap for finishing
- Acid: Acetic acid ( $\text{CH}_3\text{COOH}$ ) for neutralization
- Equipment: Laboratory-grade beakers, heating plate with magnetic stirrer, graduated cylinders, thermometer, stainless steel dyeing vessel, glass stirring rods.

## Step-by-Step Experimental Procedure

### Part A: Preparation of the Vat Liquor (Vatting)

- Paste the Dye: In a beaker, create a smooth, lump-free paste of the required amount of **dibenzanthrone** powder with a small volume of cold water and a wetting agent.
- Prepare Alkaline Reducing Solution: In a separate container, carefully dissolve sodium hydroxide in cold water, followed by the slow addition of sodium hydrosulfite.<sup>[9]</sup> The reaction is exothermic and generates sulfurous odors; perform this in a fume hood.
- Combine and Vat: Add the dye paste to the main dye bath containing the bulk of the water. Heat the bath to the recommended vatting temperature (see Table 1). Slowly add the alkaline reducing solution to the dye bath.<sup>[9]</sup> The color of the solution will change as the dye is reduced to its soluble leuco form. Allow this vatting process to proceed for 10-15 minutes to ensure complete reduction.

### Part B: Dyeing of the Cotton Fabric

- Immerse Fabric: Introduce the pre-wetted cotton fabric into the prepared dye bath.<sup>[9]</sup> Ensure the fabric is fully submerged and agitated gently to promote even dye uptake.
- Dyeing Cycle: Maintain the dyeing temperature and continue agitation for the specified duration (see Table 1).<sup>[9]</sup> The soluble leuco dye will diffuse from the solution into the cotton fibers.

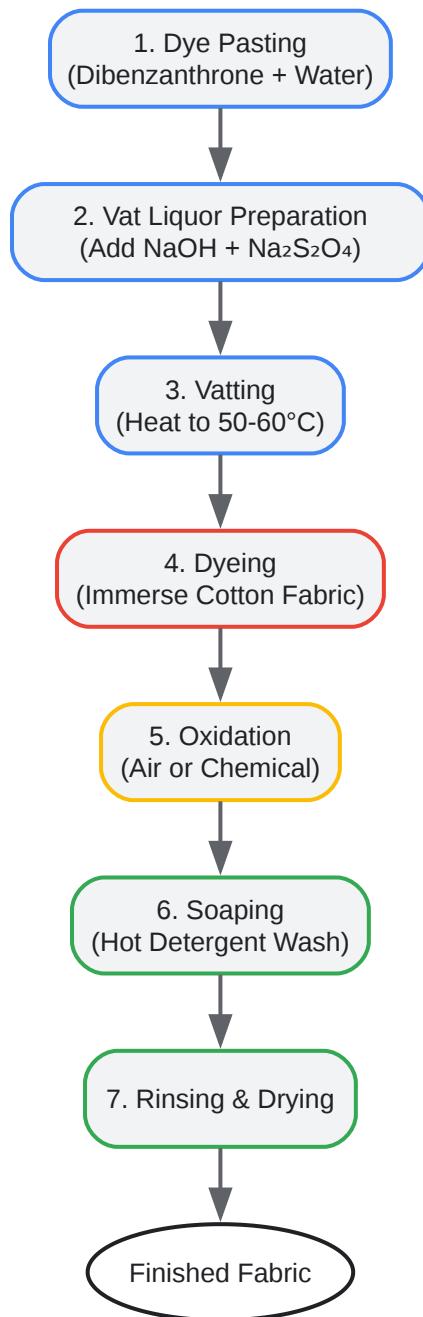
### Part C: Oxidation

- Remove and Squeeze: After the dyeing cycle, remove the fabric from the bath, squeezing out excess liquor.
- Air Oxidation: Expose the fabric to the air. The color will gradually develop as the leuco dye is oxidized by atmospheric oxygen.<sup>[9]</sup> This can take 10-30 minutes.
- Chemical Oxidation (Optional but Recommended): For faster and more complete oxidation, immerse the fabric in a separate bath containing a dilute solution of hydrogen peroxide or sodium perborate, buffered with acetic acid.<sup>[9]</sup> Rinse thoroughly with cold water afterward.

#### Part D: Soaping and Finishing

- Soaping: Prepare a bath containing a non-ionic detergent and heat to near boiling (e.g., 90-95°C). Immerse the oxidized fabric and treat for 10-15 minutes.<sup>[9]</sup> This step removes loose surface dye and helps stabilize the final shade by promoting dye aggregation within the fibers.<sup>[5]</sup>
- Rinsing: Rinse the fabric thoroughly with hot water, followed by a final cold water rinse to remove all residual chemicals.
- Drying: Dry the finished fabric.

## Summary of Process Parameters


The following table provides typical quantitative parameters for a laboratory-scale exhaust dyeing process. These may require optimization based on the specific shade depth and equipment used.

| Parameter                                                    | Vatting Stage | Dyeing Stage | Oxidation Stage    | Soaping Stage |
|--------------------------------------------------------------|---------------|--------------|--------------------|---------------|
| Temperature                                                  | 50-60°C       | 50-60°C      | Ambient or 40-50°C | 90-95°C[5]    |
| Duration                                                     | 10-15 min     | 30-60 min    | 10-30 min          | 10-15 min     |
| Dibenzanthrone                                               | 1-5% (owf*)   | -            | -                  | -             |
| NaOH (Caustic Soda)                                          | 5-10 g/L      | 2-4 g/L      | -                  | -             |
| Na <sub>2</sub> S <sub>2</sub> O <sub>4</sub> (Hydrosulfite) | 5-10 g/L      | 2-4 g/L      | -                  | -             |
| H <sub>2</sub> O <sub>2</sub> (35%)                          | -             | -            | 1-3 mL/L           | -             |
| Non-ionic Soap                                               | -             | -            | -                  | 1-2 g/L       |
| Liquor Ratio                                                 | 1:20          | 1:20         | 1:20               | 1:20          |

\*owf: on weight of fabric

## Experimental Workflow Visualization

The entire vat dyeing process can be visualized as a sequential workflow.



[Click to download full resolution via product page](#)

Caption: Sequential workflow for the application of **dibenzanthrone** vat dye to cotton.

## Safety and Handling Precautions

Adherence to safety protocols is critical when working with vat dyes and their associated chemicals.

- **Dibenzanthrone** Powder: While specific toxicological data is limited, it is considered a substance of moderate toxicity.[1] Avoid creating and inhaling dust.[11] Use in a well-ventilated area or with local exhaust ventilation.
- Sodium Hydroxide (NaOH): Highly corrosive. Causes severe skin burns and eye damage. Always add NaOH to water, never the other way around.
- Sodium Hydrosulfite (Na<sub>2</sub>S<sub>2</sub>O<sub>4</sub>): Can cause serious injuries if handled improperly.[12] It is flammable when dry and can decompose violently in the presence of moisture and heat. Store in a cool, dry, sealed container away from acids and oxidizing agents.[11]
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat or protective clothing.[11][12] A dust mask or respirator should be used when handling the dry powder.[12]
- Spill Management: Clean up spills of dry powder promptly using methods that avoid generating dust. For liquid spills, neutralize and absorb with an inert material.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[12]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [wap.guidechem.com]
- 2. Violanthrone - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. Fabric VAT Dyeing most ancient types of dyeing | Fabric UK [fabricuk.com]
- 5. textilelearner.net [textilelearner.net]
- 6. static.fibre2fashion.com [static.fibre2fashion.com]
- 7. DIBENZANTHRONE | 116-71-2 [chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. US5350425A - Method of reducing vat dyes and the process of dyeing fabrics therein - Google Patents [patents.google.com]
- 11. prochemicalanddye.com [prochemicalanddye.com]
- 12. hse.gov.uk [hse.gov.uk]
- To cite this document: BenchChem. [using dibenzanthrone as a vat dye for textiles]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1683561#using-dibenzanthrone-as-a-vat-dye-for-textiles\]](https://www.benchchem.com/product/b1683561#using-dibenzanthrone-as-a-vat-dye-for-textiles)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)